(3-Methyl-4-oxo-3,4-dihydroquinazolin-2-yl)methyl methylcarbamate
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Overview
Description
(3-Methyl-4-oxo-3,4-dihydroquinazolin-2-yl)methyl methylcarbamate is a chemical compound with a complex structure that includes a quinazolinone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Methyl-4-oxo-3,4-dihydroquinazolin-2-yl)methyl methylcarbamate typically involves the reaction of anthranilic acid derivatives with appropriate reagents. One common method includes the amidation of 2-aminobenzoic acid derivatives followed by cyclization to form the quinazolinone core . The reaction conditions often involve the use of acetic anhydride under reflux .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and efficiency. The use of continuous flow reactors and automated systems can enhance the scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
(3-Methyl-4-oxo-3,4-dihydroquinazolin-2-yl)methyl methylcarbamate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinazolinone derivatives.
Reduction: Reduction reactions can modify the quinazolinone core.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and pH to ensure the desired reaction pathway.
Major Products
The major products formed from these reactions include various substituted quinazolinone derivatives, which can have different biological and chemical properties .
Scientific Research Applications
(3-Methyl-4-oxo-3,4-dihydroquinazolin-2-yl)methyl methylcarbamate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other complex molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (3-Methyl-4-oxo-3,4-dihydroquinazolin-2-yl)methyl methylcarbamate involves its interaction with specific molecular targets. The quinazolinone core can interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or modulation of receptor signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-((3-(3-methoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl)thio)acetate
- 3-Phenylquinazoline-2,4(1H,3H)-dithione
Uniqueness
(3-Methyl-4-oxo-3,4-dihydroquinazolin-2-yl)methyl methylcarbamate is unique due to its specific substitution pattern on the quinazolinone core, which can confer distinct biological and chemical properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.
Properties
CAS No. |
41039-65-0 |
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Molecular Formula |
C12H13N3O3 |
Molecular Weight |
247.25 g/mol |
IUPAC Name |
(3-methyl-4-oxoquinazolin-2-yl)methyl N-methylcarbamate |
InChI |
InChI=1S/C12H13N3O3/c1-13-12(17)18-7-10-14-9-6-4-3-5-8(9)11(16)15(10)2/h3-6H,7H2,1-2H3,(H,13,17) |
InChI Key |
RAMIIAZKKFCUPD-UHFFFAOYSA-N |
Canonical SMILES |
CNC(=O)OCC1=NC2=CC=CC=C2C(=O)N1C |
Origin of Product |
United States |
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